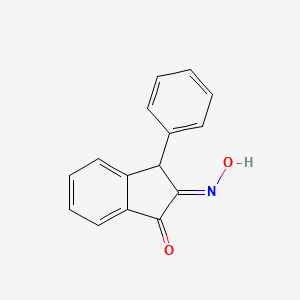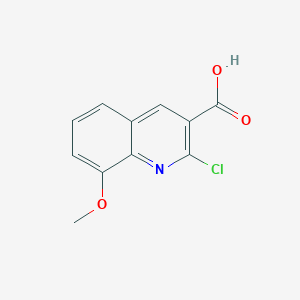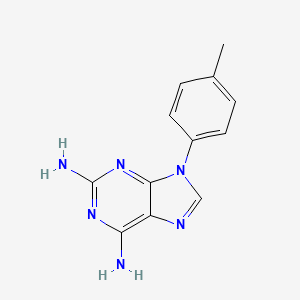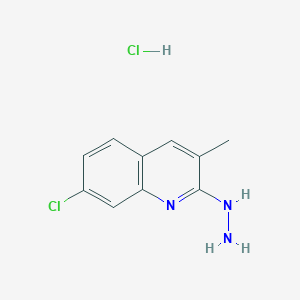
2-Hydroxyimino-3-phenylindanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-3-phenylindanone is an organic compound with the molecular formula C15H11NO2 It is a derivative of indanone, characterized by the presence of a hydroxyimino group at the second position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-3-phenylindanone typically involves the reaction of indanone derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via the formation of an oxime intermediate, which is then subjected to further reactions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction times, temperatures, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyimino-3-phenylindanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Hydroxyimino-3-phenylindanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-3-phenylindanone involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activities and receptor interactions is of particular interest .
Comparison with Similar Compounds
2-Hydroxyimino-3-phenylpropionate: Another compound with a similar structure but different functional groups.
2-Hydroxyimino-3-phenylbutanone: A related compound with variations in the carbon chain length and functional groups.
Uniqueness: 2-Hydroxyimino-3-phenylindanone is unique due to its indanone core structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
24273-37-8 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C15H11NO2/c17-15-12-9-5-4-8-11(12)13(14(15)16-18)10-6-2-1-3-7-10/h1-9,13,18H/b16-14+ |
InChI Key |
TXRMUKQKPSRVSL-JQIJEIRASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=N/O |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)

![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)

![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)
![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)



![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

